
ABP688
Vue d'ensemble
Description
[11C]ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) is a positron emission tomography (PET) radioligand targeting the metabotropic glutamate receptor subtype 5 (mGluR5), a key player in synaptic plasticity and neuropsychiatric disorders. It acts as a noncompetitive antagonist, binding to an allosteric site on mGluR5 with high affinity (KD = 1.7 ± 0.2 nM) and selectivity . Preclinical studies in rodents and primates demonstrated its specificity, with negligible binding in mGluR5-poor regions like the cerebellum .
[11C]this compound is synthesized via a four-step reaction, achieving >95% radiochemical purity and a specific activity of 100–200 GBq/μmol . However, its BPND is influenced by the presence of the low-affinity (Z)-isomer, which reduces tracer binding if present in significant quantities .
Méthodes De Préparation
Radiosynthesis of [¹¹C]ABP688
Radiolabeling with ¹¹C-Methyl Iodide
The primary method for producing [¹¹C]this compound involves reacting ¹¹C-methyl iodide with the sodium salt of desmethyl-ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime). The reaction occurs in acetone with sodium hydroxide, yielding the radiolabeled oxime after 5 minutes at room temperature. Subsequent purification via semi-preparative high-performance liquid chromatography (HPLC) on a C18 column (50:50 acetonitrile/0.1 M ammonium formate) isolates the major diastereomer, achieving radiochemical purity >95%.
Key Parameters:
- Synthesis Time: 45–50 minutes from end of radionuclide production vs. 30 minutes in optimized setups.
- Radiochemical Yield: 35% ± 8% (decay-corrected) vs. 25% ± 5%.
- Specific Radioactivity: 150 ± 50 GBq/μmol vs. 4.0 ± 1.5 Ci/μmol (148 ± 55.5 GBq/μmol).
Discrepancies in yields and times arise from differences in HPLC systems, precursor batches, and automation.
Alternative Radiosynthesis Approaches
A modified protocol traps [¹¹C]methyl triflate in acetone with desmethyl-ABP688 and sodium hydroxide, reducing side reactions. This method shortens synthesis time to 30 minutes but requires stringent control of reaction pH and temperature to prevent oxime isomerization.
Chemical Synthesis of Desmethyl-ABP688 Precursor
Stepwise Organic Synthesis
Desmethyl-ABP688 is synthesized via Sonogashira coupling between 3-ethynylcyclohex-2-enone oxime and 2-bromo-6-methylpyridine, using palladium(II) acetate and copper(I) iodide as catalysts. The reaction proceeds under inert conditions in triethylamine, yielding the intermediate oxime, which is purified via flash chromatography (60%–70% yield).
Reaction Scheme:
- $$ \text{3-Ethynylcyclohex-2-enone oxime} + \text{2-Bromo-6-methylpyridine} $$
$$ \xrightarrow[\text{CuI, Pd(OAc)₂}]{Et₃N, 60°C} \text{Desmethyl-ABP688} $$
Quality Control and Analytical Characterization
HPLC Analysis
Post-synthesis, [¹¹C]this compound is analyzed using analytical HPLC (C18 column, 50:50 acetonitrile/0.1 M ammonium formate) to confirm:
- Chemical Purity: >98%.
- Radiochemical Purity: >99%.
- Specific Activity: 150–200 GBq/μmol at end of synthesis.
Spectroscopic Validation
- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 283.1 ([M+H]⁺).
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.30 (d, J=7.8 Hz, pyridine-H), 2.60 (s, CH₃), and 1.90 ppm (m, cyclohexenone-H).
In Vitro and In Vivo Evaluation
Binding Affinity and Selectivity
Scatchard analysis using rat brain membranes reveals a single high-affinity binding site for [¹¹C]this compound:
- Dissociation Constant (Kₐ): 1.7 ± 0.2 nM.
- Maximum Binding Sites (Bₘₐₓ): 231 ± 18 fmol/mg protein.
Blocking studies with 2-methyl-6-(3-methoxyphenyl)ethynyl-pyridine (MPEP) demonstrate 80% specific binding in rat hippocampus and striatum.
Biodistribution and PET Imaging
In wild-type mice, ex vivo autoradiography shows heterogeneous uptake in mGluR5-rich regions:
- Highest Uptake: Hippocampus (2.5 SUV), striatum (2.3 SUV), cortex (2.1 SUV).
- Low Uptake: Cerebellum (0.8 SUV).
mGluR5-knockout mice exhibit uniform brain uptake (0.7–0.9 SUV), confirming target specificity.
Comparative Analysis of Synthesis Methods
Parameter | Protocol A | Protocol B |
---|---|---|
Synthesis Time | 45–50 min | 30 min |
Radiochemical Yield | 35% ± 8% | 25% ± 5% |
Specific Activity | 150 ± 50 GBq/μmol | 148 ± 55.5 GBq/μmol |
Purity | >95% | >99% |
Protocol B’s shorter time suits clinical applications but requires advanced HPLC systems for rapid purification.
Analyse Des Réactions Chimiques
Types of Reactions
ABP688 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Key Applications
-
Neuroimaging in Healthy Subjects
- Study Findings : Initial studies using ABP688 have demonstrated its effectiveness in mapping mGluR5 distribution across various brain regions. For instance, a study involving healthy volunteers revealed high concentrations of this compound in mGluR5-rich areas such as the anterior cingulate and medial temporal lobe, indicating its potential for assessing receptor density and function in vivo .
- Quantitative Metrics : Specific distribution volumes were reported, ranging from 5.45 ± 1.47 (anterior cingulate) to 1.91 ± 0.32 (cerebellum), showcasing the ligand's ability to differentiate between high and low receptor density regions .
-
Alzheimer's Disease Research
- Case Study : In a study comparing patients with Alzheimer's dementia to cognitively healthy controls, reduced mGluR5 binding was observed in the hippocampus and amygdala among Alzheimer's patients . This reduction may correlate with synaptic loss associated with the disease.
- Clinical Implications : These findings suggest that this compound could be pivotal in understanding the pathophysiology of Alzheimer's and potentially guiding therapeutic interventions aimed at modulating mGluR5 activity .
-
Major Depressive Disorder (MDD)
- Research Insights : A pilot study utilized this compound to investigate mGluR5 binding in elderly patients with MDD. The results indicated significant differences in binding potential compared to healthy controls, suggesting altered glutamatergic signaling in depressive states .
- Potential for Treatment Monitoring : The ability of this compound to quantify changes in mGluR5 availability may help monitor treatment responses in MDD patients .
-
Schizophrenia Studies
- Application in Psychopathology : this compound has been employed to explore the role of mGluR5 in schizophrenia. PET imaging studies have indicated altered mGluR5 binding patterns that could be linked to symptomatology and treatment response .
- Future Directions : Ongoing research aims to establish a clearer relationship between mGluR5 activity measured by this compound and clinical outcomes in schizophrenia.
Case Studies Summary Table
Mécanisme D'action
The mechanism of action of ABP688 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Affinity and Selectivity
Key Findings :
- [11C]this compound and [18F]FPEB share high mGluR5 affinity but differ in pharmacokinetics. [18F]FPEB’s longer half-life is advantageous for longitudinal studies, but its cerebellar uptake complicates reference region selection .
- [11C]AZD9272 shows divergent regional binding compared to [11C]this compound, suggesting differences in allosteric site engagement or off-target interactions .
- MTEP and MPEP (non-radiolabeled antagonists) confirm [11C]this compound’s in vivo specificity, achieving >70% blockade in primates .
Sensitivity to Endogenous Glutamate and Drug Challenges
- [11C]this compound: Exhibits sensitivity to endogenous glutamate fluctuations. Ketamine administration reduces BPND in humans, likely via receptor internalization . However, N-acetylcysteine (NAC) challenges in primates showed inconsistent BPND changes, attributed to test-retest variability .
- [18F]FPEB: Less sensitive to acute glutamate changes.
Implication : [11C]this compound is preferable for probing dynamic glutamate interactions, while [18F]FPEB is better suited for static receptor quantification.
Isomer Content and Technical Considerations
- [11C]this compound’s (E)-isomer is pharmacologically active, while the (Z)-isomer has negligible affinity. A 92% (E)-isomer purity is required for reliable BPND estimation; even 5% (Z)-isomer content reduces BPND by 10–15% .
Recommendation : Studies using [11C]this compound must report isomer ratios and employ synthesis methods minimizing (Z)-isomer contamination .
Gender and Disease-Specific Variability
- Gender Differences: Males exhibit 17% higher [11C]this compound BPND in the prefrontal cortex and striatum, likely due to hormonal influences on mGluR5 expression .
- Disease Applications: [11C]this compound detects reduced mGluR5 availability in major depressive disorder (MDD) and Alzheimer’s disease .
Activité Biologique
ABP688, a selective radioligand for metabotropic glutamate receptor subtype 5 (mGluR5), has garnered significant attention in neuropharmacology due to its potential applications in imaging and therapeutic interventions for various neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its binding characteristics, implications in clinical studies, and case studies demonstrating its utility.
Overview of this compound
This compound is a compound labeled with carbon-11 ([^11C]this compound), used primarily in positron emission tomography (PET) imaging to assess mGluR5 availability in the brain. The specific binding of this compound to mGluR5 makes it a valuable tool for studying glutamatergic signaling, which is implicated in several neuropsychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Affinity and Selectivity
This compound exhibits high affinity for mGluR5 with a dissociation constant (K_d) in the low nanomolar range. Studies have demonstrated that the compound selectively binds to mGluR5 compared to other metabotropic receptors, indicating its potential for specific imaging of mGluR5 density in vivo.
Property | Value |
---|---|
K_d (nM) | 0.4 - 1.0 |
Selectivity | High for mGluR5 |
Binding Site | Central nervous system |
Quantification of Binding
Recent studies utilizing PET imaging with [^11C]this compound have provided insights into the binding potential and distribution of mGluR5 across different brain regions. A study involving healthy volunteers revealed that the binding potential (BPND) values correlated significantly with regional concentrations of mGluR5, supporting the validity of this compound as a tracer for assessing receptor occupancy.
- Study Design : Six healthy subjects underwent PET scans post-injection of [^11C]this compound.
- Findings : The cerebellum showed significantly lower mGluR5 immunoreactivity compared to the hippocampus, which had a higher density of binding sites .
Case Study: Ketamine Administration
A pivotal study investigated the effects of ketamine on [^11C]this compound binding in human subjects. Ten participants received two scans: one at baseline and another during ketamine administration. The results indicated a significant reduction in [^11C]this compound binding following ketamine treatment, suggesting alterations in glutamate release dynamics.
- Results Summary :
Alzheimer's Disease
In patients with Alzheimer's disease (AD), reduced availability of mGluR5 as measured by [^11C]this compound has been observed. A study comparing AD patients with cognitively healthy controls found that distribution volume ratios were significantly lower in the bilateral hippocampus of AD patients, indicating potential receptor loss associated with cognitive decline.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing [11C]ABP688 with optimal isomer ratios?
[11C]this compound exists as (E)- and (Z)-isomers, with the (E)-isomer demonstrating higher mGluR5 affinity. Synthesis protocols must prioritize minimizing (Z)-isomer contamination, as even low levels (e.g., 8–22% Z-isomer) reduce binding potential (BPND) by competing for receptor sites . For example, heating the precursor to 90°C during methylation improves the E:Z ratio to >10:1 . HPLC purification using a Cholester column further isolates the (E)-isomer, enhancing radiochemical purity (>99%) and BPND accuracy in preclinical models . Researchers should report isomer ratios and validate purity via analytical HPLC to control variability in clinical studies .
Q. Why is the cerebellum grey matter commonly used as a reference region for [11C]this compound PET quantification?
The cerebellum exhibits negligible mGluR5 density in humans and non-human primates, making it a suitable reference for estimating non-specific binding . Simplified reference tissue models (SRTM) calculate BPND as (target region VT / cerebellum VT) – 1, avoiding invasive arterial sampling . However, preclinical rodent studies caution against cerebellar referencing due to species-specific mGluR5 expression . Methodological consistency in reference region selection is critical for cross-study comparisons, particularly in disorders like schizophrenia where cerebellar pathology may confound results .
Q. How do demographic variables like sex influence [11C]this compound binding potential (BPND)?
Sex differences significantly impact BPND, with males showing 17% higher mGluR5 availability in prefrontal cortex, striatum, and hippocampus compared to females . This variability persists independent of menstrual cycle phase, suggesting intrinsic neurobiological factors. Studies must stratify cohorts by sex and include it as a covariate in regression models to mitigate confounding .
Advanced Research Questions
Q. What factors contribute to test-retest variability in [11C]this compound PET studies, and how can reliability be improved?
Test-retest variability ranges from 11–21% across regions, with limbic areas (e.g., hippocampus) showing the highest variability due to low receptor density and signal-to-noise ratios . Consistency in scan timing (e.g., morning sessions to control circadian effects), motion correction, and kinetic modeling (e.g., SRTM over NIGA for lower variability) enhance reproducibility . Preprocessing pipelines should include frame-based realignment and partial volume correction, especially in small structures .
Q. How does the inclusion of (Z)-[11C]this compound isomers affect quantitative receptor occupancy studies?
The (Z)-isomer competes with (E)-[11C]this compound for mGluR5 binding, artificially lowering BPND estimates. Preclinical rat studies demonstrate that a 5:1 E:Z ratio reduces striatal BPND by 15–20% compared to pure (E)-isomer preparations . For drug occupancy studies, isomer contamination may obscure true occupancy levels; thus, radiochemical purity ≥95% (E)-isomer is recommended .
Q. What kinetic modeling approaches optimize [11C]this compound quantification in pharmacological challenge paradigms?
The two-tissue compartment model (2TCM) with arterial input provides the most accurate VT estimates, while SRTM balances practicality and precision for BPND . For occupancy studies, the Lassen plot or graphical analysis (e.g., Logan plot) is preferred, as these methods account for transient equilibrium shifts during cognitive or pharmacological challenges . Multi-linear analysis (MA1) with t* = 40 min reduces noise-induced bias in VT calculations .
Q. How do confounders like smoking status or psychiatric comorbidities impact [11C]this compound binding in clinical cohorts?
Smoking acutely reduces mGluR5 availability, necessitating a 2-hour abstinence pre-scan to stabilize BPND . In schizophrenia (SZ) cohorts, smoking-adjusted analyses reveal no significant BPND differences vs. controls, underscoring the need for rigorous confounder control (e.g., Framing Scheme methods to balance subgroups) . Comorbid depression further complicates interpretation, as MDD is associated with 20–30% lower prefrontal BPND independent of SZ .
Q. What preclinical evidence supports [11C]this compound specificity for mGluR5 in occupancy studies?
Rodent blocking studies with MPEP (mGluR5 antagonist) show dose-dependent BPND reductions up to 90%, while mGluR5 knockout mice exhibit homogeneous tracer distribution, confirming specificity . In baboons, fenobam (mGluR5 modulator) demonstrates saturable occupancy, validating [11C]this compound for translational drug development .
Q. Clinical Research Applications
Q. How does [11C]this compound PET elucidate mGluR5 dysregulation in major depressive disorder (MDD)?
MDD patients exhibit 20–25% lower BPND in prefrontal cortex, insula, and hippocampus, correlating with symptom severity . Postmortem studies corroborate reduced mGluR5 protein expression in Brodmann area 10, suggesting receptor downregulation as a compensatory response to glutamate hyperactivity . Multi-modal protocols combining PET with rs-fMRI reveal altered functional connectivity in default-mode networks, linking mGluR5 deficits to depressive pathophysiology .
Q. Can [11C]this compound PET inform cognitive task-induced glutamate dynamics?
Yes. Auditory cognitive tasks during PET-MR scans induce rapid BPND reductions (∼10%) in prefrontal regions, reflecting task-dependent receptor internalization or glutamate release . Dynamic scans with event-related designs are recommended to capture transient binding changes, though motion artifacts necessitate robust motion-correction algorithms .
Propriétés
Numéro CAS |
924298-51-1 |
---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |
Clé InChI |
CNNZLFXCUQLKOB-ICFOKQHNSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
SMILES isomérique |
CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.